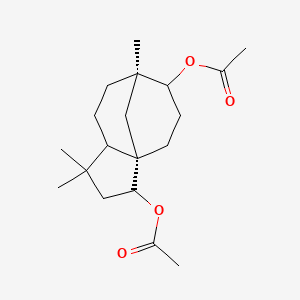

Clovanediol, diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H30O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

[(1S,8R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate |

InChI |

InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3/t14?,15?,16?,18-,19+/m1/s1 |

InChI Key |

ILEDHMVFQOCEJU-KHBYOQIMSA-N |

Isomeric SMILES |

CC(=O)OC1CC[C@]23C[C@]1(CCC2C(CC3OC(=O)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C |

Origin of Product |

United States |

Contemporary Research Perspectives on Clovanediol, Diacetate

Significance of Sesquiterpenoids in Chemical and Biological Research

Sesquiterpenoids represent a vast and structurally diverse class of natural products built from three isoprene (B109036) units. mdpi.com These C15 isoprenoids are widely distributed in the plant kingdom and are also found in fungi and marine organisms. mdpi.combohrium.comfrontiersin.org Their complex and varied carbon skeletons, which can be acyclic, monocyclic, bicyclic, or tricyclic, contribute to a wide array of biological activities. mdpi.com

For decades, sesquiterpenoids have been a fertile ground for chemical and biological research. They are known to possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. bohrium.commedchemexpress.com This has made them valuable targets for drug discovery and development. researchgate.net The structural complexity of sesquiterpenoids also presents intriguing challenges and opportunities for synthetic organic chemists, driving the development of new synthetic methodologies. mdpi.com

Historical Context of Clovanediol (B207012) and its Derivatives

The study of clovane-type sesquiterpenoids, including clovanediol, has its roots in the broader investigation of terpenoids from natural sources that began in the mid-20th century. Clovanediol itself has been isolated from various plant species, including those from the Psidium genus and Eriosema chinense. frontiersin.org The unique tricyclic structure of the clovane skeleton has made it a point of interest for chemists studying natural product structures.

Clovanediol, diacetate is a synthetically derived diester of clovanediol. The acetylation of clovanediol to produce its diacetate derivative is a standard chemical transformation often employed to modify the polarity and bioavailability of the parent compound. This process typically involves reacting clovanediol with an acetylating agent. The synthesis of clovanediol diacetate from caryophyllene (B1175711) oxide has also been reported. sibran.ru

Current Research Frontiers in this compound Studies

Contemporary research on this compound is multifaceted, touching upon its identification in natural sources and its potential biological activities. While research specifically on the diacetate is less extensive than on its parent compound, clovanediol, some interesting findings have emerged.

One area of research has been the identification of this compound in plant metabolomic studies. For instance, a 2018 study analyzing the foliar phenolics, flavonoids, and coumarins of various ash tree species identified this compound as one of the sesquiterpenoids present in blue and Manchurian ashes. mdpi.com This suggests a potential role for this compound in the chemical defense mechanisms of these plants.

Furthermore, this compound has been investigated in the context of its potential as an Hsp90 inhibitor. google.com Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of many proteins involved in cancer development. google.com A patent application has described this compound as a potential Hsp90 inhibitor, suggesting its utility in treating proliferative diseases like cancer. google.com

While detailed biological activity studies on this compound are still emerging, the known activities of its parent compound, clovanediol, provide a strong rationale for further investigation. Clovanediol has been reported to exhibit antimicrobial properties. cymitquimica.com

The table below summarizes some of the key research findings related to this compound:

| Research Area | Key Finding |

| Natural Occurrence | Identified as a sesquiterpenoid in blue and Manchurian ash trees. mdpi.com |

| Potential Therapeutic Application | Investigated as a potential Hsp90 inhibitor for the treatment of proliferative diseases. google.com |

| Chemical Synthesis | Can be synthesized from caryophyllene oxide. sibran.ru |

It is important to note that the research on this compound is still in its early stages. Future studies will likely focus on elucidating its specific biological mechanisms of action, exploring its synthetic accessibility, and further evaluating its potential therapeutic applications.

Isolation and Natural Occurrence of Clovanediol and Its Diacetate

Plant Sources and Biodiversity Exploration

The exploration of biodiversity has led to the discovery of clovanediol (B207012) and clovanediol diacetate in numerous plant species. These compounds are part of the plant's secondary metabolism and are often found in essential oils and extracts.

Research has documented the presence of clovanediol and its diacetate in several terrestrial plants. Notable examples include species within the genera Chrysanthemum and Fraxinus, as well as in Calotropis gigantea, Psidium guajava, and Laurus azorica. The identification of these compounds in such a diverse array of plant families underscores their varied botanical distribution.

Below is a table summarizing the occurrence of Clovanediol and its diacetate in selected terrestrial flora:

| Plant Genus/Species | Family | Common Name | Compound Identified |

| Chrysanthemum genus | Asteraceae | Chrysanthemum | Clovanediol |

| Fraxinus species | Oleaceae | Ash | Clovanediol |

| Calotropis gigantea | Apocynaceae | Crown flower | Clovanediol |

| Psidium guajava | Myrtaceae | Guava | Clovanediol |

| Laurus azorica | Lauraceae | Azores laurel | Clovanediol |

The marine environment is a rich source of unique natural products. Clovanediol and its derivatives have also been isolated from marine organisms, demonstrating that their biosynthesis is not limited to the terrestrial realm. One such example is the marine green alga Chaetomorpha brachygona. The discovery of these sesquiterpenoids in marine life opens avenues for further bioprospecting in aquatic ecosystems. nih.gov

Factors Influencing Natural Abundance and Distribution

Key influencing factors include:

Genetic Predisposition: The genetic makeup of an individual plant or organism is a primary determinant of its capacity to produce specific secondary metabolites.

Environmental Conditions: Abiotic factors such as light intensity, temperature, water availability, and soil composition can significantly impact the biosynthesis and accumulation of these compounds. nih.govnih.gov For instance, plants under stress may alter their production of secondary metabolites as a defense mechanism.

Geographic Location and Season: The geographical location, with its associated climate and ecological interactions, can lead to variations in the chemical profile of a species. Seasonal changes also play a crucial role, affecting the plant's developmental stage and metabolic activity. dntb.gov.ua

Methodologies for Extraction and Primary Purification

The isolation of clovanediol and clovanediol diacetate from their natural sources involves a series of extraction and purification steps. The choice of method depends on the source material and the chemical properties of the target compounds.

A general workflow for extraction and purification includes:

Sample Preparation: The plant or marine material is typically dried and ground to increase the surface area for solvent extraction.

Extraction: Various solvents are used to extract the compounds from the prepared material. Common methods include:

Solvent Extraction: This involves soaking the material in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) to dissolve the desired compounds. nih.gov Successive extractions with solvents of increasing polarity can be employed for selective isolation. mdpi.com

Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle a solvent through the sample material, ensuring a thorough extraction. google.com

Purification: The crude extract obtained is a complex mixture of various compounds. To isolate clovanediol and its diacetate, chromatographic techniques are employed.

Column Chromatography: This is a primary method for separating compounds based on their differential adsorption to a stationary phase. nih.govnih.gov

Thin-Layer Chromatography (TLC): Often used to monitor the separation process and to identify fractions containing the target compounds.

High-Performance Liquid Chromatography (HPLC): A more advanced chromatographic technique used for final purification to obtain highly pure compounds. mdpi.com

The selection of solvents and chromatographic conditions is critical for achieving efficient separation and high yields of the desired sesquiterpenoids.

Synthetic Strategies and Chemical Transformations of Clovanediol, Diacetate

Total Synthesis Approaches to the Clovanediol (B207012) Skeleton

The construction of the clovanediol skeleton is a complex task that has been approached through various synthetic strategies. The core challenge lies in assembling the unique bridged-ring system containing three quaternary carbon centers. pku.edu.cn

Early efforts in the field laid the groundwork for clovane synthesis. In 1965, the synthesis of (±)-clovene, a related clovane-type sesquiterpene, was achieved through methods involving Robinson annulation and Dieckmann condensation. pku.edu.cn Another notable approach by Funk in 1988 utilized a ketene (B1206846) [2 + 2]/ring-expansion strategy to synthesize (±)-clovene. pku.edu.cn Further advancements were made with the total synthesis of (±)-clovan-9-one and (±)-clovane by Kundu and coworkers, and the synthesis of (±)-clovan-3-one by Mukherjee. pku.edu.cn

More recent research has introduced asymmetric approaches to the clovane skeleton. An asymmetric total synthesis of (−)-clovan-2,9-dione was developed, featuring a key Rh(I)-catalyzed [3 + 2 + 1] cycloaddition of a 1-yne-vinylcyclopropane with carbon monoxide. pku.edu.cn This step was followed by an intramolecular aldol (B89426) reaction to construct the target skeleton. pku.edu.cn

In a novel intersection of technology and chemistry, a machine learning model has been employed to inform the total synthesis of clovane sesquiterpenoids. researchgate.net A neural network model was trained to predict the outcomes of a generally disfavored 6-endo-trig radical cyclization. researchgate.netchemrxiv.org This computational guidance enabled the development of a concise five-step total synthesis of clovan-2,9-dione, demonstrating the power of integrating machine learning to navigate challenging synthetic pathways. researchgate.netchemrxiv.org

| Target Molecule | Key Strategy / Reaction | Reference |

|---|---|---|

| (±)-Clovene | Robinson annulation / Dieckmann condensation | pku.edu.cn |

| (±)-Clovene | Ketene [2 + 2]/ring-expansion | pku.edu.cn |

| (±)-Clovan-9-one | Total Synthesis | pku.edu.cn |

| (−)-Clovan-2,9-dione | Rh(I)-catalyzed [3 + 2 + 1] cycloaddition | pku.edu.cn |

| Clovan-2,9-dione | Machine learning-guided 6-endo-trig radical cyclization | researchgate.netchemrxiv.org |

Derivatization Pathways for Clovanediol to its Diacetate

The conversion of clovanediol to clovanediol diacetate involves the acetylation of its two hydroxyl groups. This transformation can be achieved through both traditional chemical methods and more modern chemoenzymatic routes.

Chemical acetylation is a fundamental and widely used transformation in organic synthesis for protecting hydroxyl groups. mdpi.com The most common method for converting a diol like clovanediol to its diacetate involves the use of an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Typically, the reaction is performed in the presence of a base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid). mdpi.com Alternatively, efficient acetylation of alcohols can be achieved under solvent- and catalyst-free conditions by simply heating the substrate with acetic anhydride. mdpi.com The lone pair of electrons on the hydroxyl oxygen attacks the carbonyl carbon of acetic anhydride, leading to the formation of the acetate (B1210297) ester and acetic acid as a byproduct. mdpi.com This straightforward approach offers high yields and mild reaction conditions, making it suitable for complex molecules. mdpi.com

Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are often employed as biocatalysts for acetylation reactions due to their high selectivity and ability to function under mild conditions. nih.gov

Immobilized lipase (B570770) B from Candida antarctica (CALB) is a well-known and efficient biocatalyst for such transformations. nih.gov In a chemoenzymatic approach, the diol would be treated with an acetyl donor, such as vinyl acetate or acetic anhydride, in the presence of the immobilized lipase. The enzyme facilitates the transfer of the acetyl group to the hydroxyl functions of the substrate. This methodology is particularly valuable for complex molecules where regioselectivity is a concern, as enzymes can often differentiate between sterically or electronically distinct hydroxyl groups. researchgate.net The use of biocatalysts avoids harsh reagents and can lead to cleaner reactions with fewer side products. nih.govresearchgate.net

| Methodology | Typical Reagents | Key Advantages |

|---|---|---|

| Chemical Acetylation | Acetic anhydride, pyridine/DMAP | Well-established, high yield, versatile |

| Chemoenzymatic Synthesis | Immobilized Lipase (e.g., CALB), vinyl acetate | High selectivity, mild conditions, environmentally friendly |

Acid-Catalyzed Rearrangements and Isomerization Reactions

The clovane skeleton is often accessed semisynthetically through the acid-catalyzed rearrangement of caryophyllane-type sesquiterpenoids, most notably caryophyllene (B1175711) oxide. electronicsandbooks.comrsc.orgresearchgate.net This transformation involves a complex cascade of carbocationic rearrangements that fundamentally restructure the carbon framework.

The acid-catalyzed hydration of caryophyllene oxide was first studied in 1953 and was reported to yield clovanediol as the sole product in moderate yield. electronicsandbooks.com This reaction serves as a classic example of a biomimetic-type synthesis, where a complex natural product skeleton is generated from a related precursor under simple conditions.

When caryophyllene oxide is treated with acid, the strained epoxide ring is protonated and opens to form a tertiary carbocation. researchgate.net This initiates a series of skeletal rearrangements, including transannular cyclizations, ultimately leading to the thermodynamically stable tricyclic clovane skeleton. researchgate.net The process culminates in the trapping of the final carbocation by water, yielding the diol, clovanediol. electronicsandbooks.com While clovanediol is a major product, further investigation has shown that other rearranged products can also form, depending on the specific reaction conditions. electronicsandbooks.comrsc.org

The outcome of the rearrangement of caryophyllene oxide is highly dependent on the choice of catalyst and the reaction conditions employed. Various acidic catalysts have been utilized to promote the transformation of the caryophyllane backbone into the clovane skeleton. researchgate.net

Early studies successfully used mineral acids like sulfuric acid to produce clovanediol. electronicsandbooks.com More recent work has explored the use of superacidic media, which also yields clovanediol and related clovenes. electronicsandbooks.com Other catalysts, such as tetracyanoethylene (B109619) (TCNE), have been shown to effectively catalyze this rearrangement. researchgate.net The choice of solvent, temperature, and acid concentration can influence the reaction pathway, affecting the distribution of products. For instance, while acidic conditions can yield a mixture of rearranged alcohols, treatment under basic conditions (e.g., with lithium diisopropylamide) can lead to different allylic alcohol regioisomers. nih.gov This highlights the critical role that reaction parameters play in directing the complex carbocationic cascade toward the desired clovane skeleton. rsc.orgnih.gov

| Catalyst / Condition | Typical Outcome | Reference |

|---|---|---|

| Sulfuric Acid | Formation of Clovanediol | electronicsandbooks.comrsc.org |

| Superacidic Media | Formation of Clovanediol and clovenes | electronicsandbooks.com |

| Tetracyanoethylene (TCNE) | Rearrangement to clovane backbone | researchgate.net |

| Basic Conditions (e.g., LDA) | Formation of rearranged allylic alcohols (not clovanediol) | nih.gov |

Stereoselective Synthesis of Clovanediol Analogues

The stereoselective synthesis of clovanediol analogues hinges on the effective construction of the core tricyclic clovane skeleton, followed by the controlled introduction of hydroxyl functionalities. A key challenge in the synthesis of clovanes is the formation of the sterically congested bridged-ring system containing multiple quaternary centers. chemrxiv.org

Recent advancements have utilized innovative approaches, such as machine learning-informed strategies, to overcome long-standing challenges in the synthesis of these complex natural products. researchgate.netbohrium.com One such approach has enabled the concise total synthesis of clovan-2,9-dione, a logical precursor to clovanediol analogues. chemrxiv.orgchemrxiv.org This strategy employs a key 6-endo-trig radical cyclization to construct the B ring of the clovane core. researchgate.net The feasibility and yield of this generally disfavored cyclization were predicted and optimized using a neural network model, showcasing the power of computational tools in modern synthetic planning. chemrxiv.orgresearchgate.net

The synthesis commences with commercially available starting materials and proceeds through a series of transformations to build a suitable precursor for the key radical cyclization. The successful execution of this cyclization furnishes the clovane skeleton, which can then be further elaborated. chemrxiv.org

The stereoselective synthesis of a clovanediol analogue from a diketone precursor, such as clovan-2,9-dione, would necessitate the stereocontrolled reduction of the two ketone functionalities. The facial bias of each ketone, dictated by the rigid tricyclic framework, would influence the stereochemical outcome of the hydride reduction. The choice of reducing agent and reaction conditions would be critical in achieving the desired diastereomer of the diol.

For instance, the reduction of clovan-2,9-dione could potentially yield various stereoisomers of clovanediol. The relative stereochemistry of the resulting hydroxyl groups would be determined by the direction of hydride attack on each carbonyl group. The inherent steric hindrance of the clovane skeleton would likely direct the incoming nucleophile to the less hindered face of each ketone, leading to a predictable stereochemical outcome.

| Step | Transformation | Key Reagents/Conditions | Predicted Outcome |

| 1 | Construction of Radical Cyclization Precursor | Various steps starting from commercially available materials | Precursor for 6-endo-trig radical cyclization |

| 2 | 6-endo-trig Radical Cyclization | AIBN, Bu3SnH (or similar radical initiator and mediator) | Formation of the tricyclic clovane skeleton (e.g., clovan-2,9-dione) chemrxiv.org |

| 3 | Stereoselective Di-reduction | NaBH4, CeCl3 (Luche reduction) or other stereoselective reducing agents | Formation of a specific stereoisomer of clovanediol |

Functional Group Interconversions on the Clovanediol Framework

Once a clovanediol analogue is synthesized, its functional groups can be further manipulated to generate a library of related compounds. Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's properties and the exploration of structure-activity relationships. researchgate.net

A primary example of such an interconversion on the clovanediol framework is the diacetylation of the two hydroxyl groups to yield clovanediol, diacetate. This transformation is typically achieved by treating the diol with an acetylating agent in the presence of a base.

The diacetylation reaction proceeds through the nucleophilic attack of the hydroxyl groups on the electrophilic carbonyl carbon of the acetylating agent. The use of a base, such as pyridine or triethylamine, serves to activate the hydroxyl groups by deprotonation and to neutralize the acidic byproduct of the reaction.

| Reaction | Reagents | Product |

| Diacetylation | Acetic anhydride, Pyridine (or DMAP) | This compound |

| Acetyl chloride, Triethylamine | This compound |

The successful synthesis and functional group interconversion of clovanediol and its derivatives provide access to novel chemical entities with potential applications in various fields. The strategies outlined here, particularly the use of computationally guided synthesis, pave the way for the efficient construction and diversification of complex sesquiterpenoid scaffolds.

Biosynthetic Pathways and Enzymatic Modifications of Clovanediol, Diacetate

Elucidation of Precursor Biosynthesis (e.g., Farnesyl Pyrophosphate, Mevalonate (B85504) Pathway, Methylerythritol Phosphate Pathway)

The journey to clovanediol (B207012), diacetate begins with the synthesis of the fundamental building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants and microorganisms utilize two primary pathways for the production of IPP and DMAPP, which are segregated into different cellular compartments.

The Mevalonate (MVA) pathway , located in the cytosol, initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid, which, after a series of phosphorylations and a decarboxylation, yields IPP.

The Methylerythritol Phosphate (MEP) pathway , situated in the plastids, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then converts this initial product into MEP, which is further processed to generate both IPP and DMAPP.

These five-carbon units are the universal precursors for a vast array of terpenoid compounds. For the formation of sesquiterpenes like clovanediol, one molecule of DMAPP is condensed with two molecules of IPP. This sequential head-to-tail addition is catalyzed by farnesyl pyrophosphate synthase (FPPS), resulting in the formation of the C15 compound, farnesyl pyrophosphate (FPP) . FPP is the direct acyclic precursor to all sesquiterpenoids, serving as the substrate for the terpene synthases that generate the diverse cyclic skeletons.

| Pathway | Cellular Location | Starting Substrates | Key Intermediate | Final Product (for Sesquiterpenes) |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonic Acid | Isopentenyl Pyrophosphate (IPP) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | 2-C-methyl-D-erythritol 4-phosphate | IPP and Dimethylallyl Pyrophosphate (DMAPP) |

| Sesquiterpene Precursor Assembly | Cytosol/Plastids | IPP, DMAPP | Geranyl Pyrophosphate (GPP) | Farnesyl Pyrophosphate (FPP) |

Identification and Characterization of Biosynthetic Enzymes

The conversion of the linear FPP precursor into the specific tricyclic structure of clovanediol and its subsequent diacetylation are catalyzed by distinct classes of enzymes.

The formation of the clovane skeleton is the pivotal step in the biosynthesis of clovanediol. This complex cyclization is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases. While the specific TPS responsible for clovanediol has not yet been definitively identified and characterized, the proposed mechanism follows general principles of terpene cyclization chemistry.

The process begins with the ionization of FPP, where the diphosphate (B83284) group departs, generating a farnesyl carbocation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations and rearrangements. The biosynthesis of clovane-type sesquiterpenoids is thought to proceed through a caryophyllene-like intermediate. The initial cyclization of FPP forms a humulyl cation, which then cyclizes further to a caryophyllyl cation. Subsequent protonation-induced cyclization and rearrangement steps, guided by the specific architecture of the enzyme's active site, would lead to the formation of the characteristic 5/6/5-fused tricyclic clovane skeleton. The final step within the TPS active site is the quenching of the carbocation cascade by the addition of a water molecule, which introduces one of the hydroxyl groups of clovanediol. A subsequent hydroxylation, likely catalyzed by a cytochrome P450 monooxygenase, would install the second hydroxyl group.

Following the formation of the clovanediol core, the two hydroxyl groups are acetylated to yield clovanediol, diacetate. This reaction is catalyzed by acetyl-CoA-dependent O-acetyltransferases. These enzymes belong to a large and diverse family of proteins, such as the BAHD acyltransferase family, which are responsible for the acylation of a wide range of plant secondary metabolites.

The acetyltransferase utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. The enzyme facilitates the transfer of the acetyl group from acetyl-CoA to the hydroxyl functionalities of clovanediol. This likely occurs in a stepwise manner, although a single enzyme with broad specificity or two distinct enzymes could be responsible for the diacetylation. The specific acetyltransferase(s) involved in the biosynthesis of this compound have not yet been isolated and characterized.

Microbial and Enzymatic Biotransformations of Clovanediol and Analogues

Microbial and enzymatic biotransformations represent powerful tools for the structural modification of natural products, including sesquiterpenoids. This approach can generate novel derivatives with potentially enhanced biological activities or produce rare compounds that are difficult to obtain through chemical synthesis or extraction from natural sources.

While specific studies on the biotransformation of clovanediol are not widely reported, microorganisms such as fungi and bacteria are known to hydroxylate, glycosylate, and otherwise modify a variety of sesquiterpene skeletons. Fungal strains, in particular, possess a rich arsenal (B13267) of cytochrome P450 monooxygenases and other enzymes capable of performing regio- and stereoselective modifications on complex molecules. By screening various microbial cultures, it would be feasible to generate a library of clovanediol analogues with modifications at different positions on the carbon skeleton. This could lead to the discovery of new compounds with interesting pharmacological properties. Similarly, isolated enzymes, such as lipases, can be used for the selective acylation or deacylation of clovanediol and its analogues, providing a route to compounds with tailored physical and chemical properties.

Chemoproteomics Approaches for Pathway Discovery

The elucidation of biosynthetic pathways for complex natural products like this compound can be challenging, especially when the genes are not clustered and the enzymes are of low abundance. Chemoproteomics has emerged as a powerful strategy to identify and characterize biosynthetic enzymes directly from complex biological samples. frontiersin.orgnih.gov

This technique often utilizes activity-based probes, which are small molecules designed to mimic the natural substrate of an enzyme class. rsc.org For the discovery of the clovanediol synthase, a probe based on farnesyl pyrophosphate could be synthesized. This probe would contain a reactive group that covalently binds to the active site of a TPS upon enzymatic activation, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for subsequent detection and isolation.

By incubating this probe with a protein extract from a clovanediol-producing organism, the specific TPS that binds FPP to initiate the clovane skeleton formation can be selectively captured. The captured protein can then be identified using mass spectrometry-based proteomics. A similar approach, using a probe designed to mimic clovanediol, could be employed to identify the specific acetyltransferases involved in the final diacetylation steps. nih.gov This method bypasses the need for traditional gene cloning based on sequence homology and provides direct functional evidence for the involvement of a specific enzyme in the biosynthetic pathway. frontiersin.org

| Compound Name |

|---|

| This compound |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Acetyl-CoA |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Mevalonic acid |

| Pyruvate |

| Glyceraldehyde 3-phosphate |

| Farnesyl pyrophosphate (FPP) |

| Geranyl Pyrophosphate (GPP) |

| Clovanediol |

| Caryophyllene (B1175711) |

Structure Activity Relationship Sar Studies and Mechanistic Insights of Clovanediol, Diacetate

Investigating Molecular Interactions and Binding Affinities

For sesquiterpenoids like clovanediol (B207012), diacetate, the three-dimensional arrangement of atoms and the distribution of charge are critical. The core clovane skeleton provides a specific shape that can fit into the binding pockets of target proteins. The diacetate groups, being ester functionalities, can significantly influence the molecule's polarity and its ability to act as a hydrogen bond acceptor. The optimization of these interactions is a key goal in structure-based drug design, aiming to enhance the affinity and specificity of a ligand for its host molecule. nih.gov While specific binding affinity data for clovanediol, diacetate is not extensively detailed in the available literature, the principles of molecular recognition suggest that its efficacy is linked to the precise geometry and chemical nature of its functional groups, which collectively mediate its interaction with biological macromolecules.

Cellular and Subcellular Mechanistic Investigations (Non-Clinical Focus)

Understanding the effects of this compound at the cellular level provides insight into the broader physiological responses it may trigger. These investigations focus on its ability to modulate key enzymes, signaling pathways, and fundamental cellular processes.

Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed in response to pro-inflammatory stimuli, playing a critical role in the synthesis of prostaglandins, which are key mediators of inflammation. semanticscholar.org The inhibition of COX-2 is a major target for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by blocking the active site of COX enzymes. nih.gov

The mechanism of inhibition can vary. Some inhibitors form a salt bridge with an arginine residue (Arg-120) in the active site, while others may interact with other key residues like Tyrosine-385 and Serine-530. nih.gov The potential for sesquiterpenoids to act as COX-2 inhibitors is an area of active research. While direct enzymatic inhibition data for this compound on COX-2 is sparse, related natural compounds have demonstrated such activity. mdpi.com The anti-inflammatory properties often attributed to plants rich in sesquiterpenoids suggest that modulation of enzymes in the inflammatory cascade, such as COX-2, is a plausible mechanism of action. nih.govmdpi.com

| Enzyme | Function | Relevance to Inflammation |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Catalyzes the conversion of arachidonic acid to prostaglandins. | Upregulated during inflammation; a primary target for NSAIDs. semanticscholar.org |

| Cytosolic Phospholipase A2 (cPLA2) | Releases arachidonic acid from membrane phospholipids. | Provides the substrate for COX and lipoxygenase pathways. mdpi.com |

| Thromboxane A2 Synthase | Converts prostaglandin H2 to thromboxane A2. | Involved in platelet aggregation and vasoconstriction. mdpi.com |

Cellular signaling pathways are complex networks that govern cellular responses. This compound and related compounds have been investigated for their ability to interfere with these pathways.

Nitric Oxide (NO) Production Inhibition: Nitric oxide is a signaling molecule with diverse physiological roles. However, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation. mdpi.com Sesquiterpenoids isolated from the Chrysanthemum genus, the source of clovanediol, have been identified as inhibitors of nitric oxide production. nih.gov Specifically, studies on clerodane diterpenoids have shown potent inhibitory effects on NO production in LPS-activated macrophages, with some compounds exhibiting greater potency than standard drugs like indomethacin and dexamethasone. nih.gov This suggests that a key anti-inflammatory mechanism for this class of compounds is the suppression of the iNOS pathway.

Autophagy Induction: Autophagy is a cellular process for degrading and recycling cellular components, playing a crucial role in cellular homeostasis. nih.gov The induction of autophagy can be a mechanism for cell survival or, in some contexts, cell death. While the direct effect of this compound on autophagy is not well-documented, it is a known mechanism for other natural products. Polyamines, for example, have been studied for their role in inducing autophagy, although these effects can sometimes be confounded by artifacts in cell culture systems. nih.gov The potential for this compound to modulate this fundamental process warrants further investigation.

The culmination of enzymatic and signaling pathway modulation is the alteration of core cellular processes.

Cell Proliferation: The regulation of cell proliferation is essential for normal tissue development and maintenance. Uncontrolled proliferation is a hallmark of cancer. The anti-proliferative effects of various natural compounds are often linked to their ability to arrest the cell cycle or induce cell death.

Mitochondrial Membrane Potential: Mitochondria are central to cellular energy production and are key regulators of apoptosis (programmed cell death). A change or collapse in the mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic cascade. nih.govnih.gov This event can trigger the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis. nih.gov The ability of a compound to modulate ΔΨm is therefore a significant indicator of its potential to influence cell fate.

Structural Determinants of Biological Mechanisms

Structure-activity relationship (SAR) studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. frontiersin.org For terpenoids, key structural determinants often include the carbon skeleton, the number and position of hydroxyl groups, the presence of double bonds, and the nature of ester or ether linkages. nih.govnih.gov

In the case of this compound, several features are noteworthy. It is a sesquiterpenoid, meaning it is built from a 15-carbon backbone. mdpi.com The "clovanediol" part of the name indicates the presence of two hydroxyl (-OH) groups on the clovane skeleton. The "diacetate" suffix signifies that these hydroxyl groups have been esterified with acetic acid. This acetylation is a critical structural modification. Esterification of hydroxyl groups in related diterpenes has been shown to enhance biological activities. mdpi.com This modification alters the molecule's polarity, lipophilicity, and steric profile, which can in turn affect its absorption, distribution, and interaction with its molecular target. The specific stereochemistry of the clovane ring system also creates a unique three-dimensional shape that dictates how it can fit into the binding site of a protein. nih.gov

| Structural Feature | Potential Impact on Biological Activity | Example from Related Compounds |

|---|---|---|

| Hydroxyl (-OH) Groups | Can act as hydrogen bond donors/acceptors; position is critical for activity. | The number and location of hydroxyl groups on cembranoids affect their antifungal activity. nih.gov |

| Esterification (e.g., Acetate (B1210297) Groups) | Increases lipophilicity, potentially enhancing membrane permeability and altering binding. | Esterification of hydroxyl groups on certain diterpenes was found to enhance their anticancer and anti-inflammatory activities. mdpi.com |

| Carbon Skeleton | Provides the fundamental 3D shape for fitting into target binding sites. | The core ring structure of pentacyclic triterpenoids is essential for their inhibition of human carboxylesterase 1. frontiersin.org |

| Double Bonds | Affects the rigidity and electronic properties of the molecule. | The presence of specific double bonds in tobacco cembranoids contributes to their antifungal activity. nih.gov |

Computational and Docking Simulations for Mechanistic Prediction

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and understanding how a ligand interacts with its target protein at an atomic level. researchgate.net

Molecular Docking: This technique involves placing a model of the ligand (e.g., this compound) into the 3D structure of a target protein (e.g., COX-2) and calculating the most likely binding pose and the associated binding energy. univ-tlemcen.dz A lower binding energy generally suggests a more stable and favorable interaction. Docking studies can reveal key interactions, such as which amino acid residues in the protein form hydrogen bonds or have hydrophobic contacts with the ligand. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic stability of the ligand-protein complex over time. nih.gov These simulations model the movements of atoms and molecules, providing insights into the flexibility of the binding site and the residence time of the ligand. researchgate.net

While specific docking studies for this compound are not prominently published, the application of these methods to other natural products has successfully predicted their binding modes and helped to explain their mechanisms of action. mdpi.com Such in silico approaches are invaluable for prioritizing compounds for further experimental testing and for designing new derivatives with improved activity. researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Clovanediol, Diacetate

High-Resolution Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the complex three-dimensional structure of Clovanediol (B207012), diacetate relies on the application of several high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like Clovanediol, diacetate. gla.ac.ukspringernature.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the compound's constitution and relative stereochemistry. analis.com.mynih.gov

1D NMR:

¹H NMR: The proton NMR spectrum provides crucial information on the chemical environment of each hydrogen atom. For this compound, it would show distinct signals for the methyl groups, methylene (B1212753) protons, and methine protons, including those bearing the acetate (B1210297) groups. The chemical shifts (δ) and spin-spin coupling constants (J) help to identify neighboring protons. The two acetate groups would be readily identified by sharp singlet signals integrating to three protons each, typically in the δ 2.0-2.2 ppm region.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. With the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments, carbons can be classified as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C). The spectrum would clearly show the signals for the two ester carbonyl carbons (around δ 170 ppm), the carbons bonded to the acetate oxygen (around δ 70-80 ppm), and the remaining carbons of the clovane skeleton.

2D NMR: To assemble the molecular structure, various 2D NMR experiments are employed to establish correlations between nuclei. analis.com.my

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of adjacent protons within the tricyclic clovane framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be used to connect the quaternary carbons and to confirm the precise location of the two acetate groups by showing correlations from the protons on the acetate-bearing carbons to the respective carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. Correlations between protons that are close in space, but not necessarily bonded, help to define the 3D arrangement of the clovane ring system.

Table 1: Representative NMR Data for this compound Structural Elucidation

| NMR Experiment | Type of Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Identifies methyl, methylene, and methine protons; confirms presence of two acetate groups (singlets ~δ 2.0-2.2 ppm). |

| ¹³C NMR / DEPT | Number and type (CH₃, CH₂, CH, C) of carbon atoms. | Confirms the total carbon count; identifies two carbonyl carbons (~δ 170 ppm) and two oxygenated carbons (~δ 70-80 ppm). |

| COSY | Identifies ¹H-¹H spin-spin coupling systems. | Establishes proton connectivity within the fused ring system. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific protons to their attached carbons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments through quaternary carbons; confirms placement of acetate groups. |

| NOESY | Identifies protons that are close in space. | Determines the relative stereochemistry of the molecule. |

Mass Spectrometry (EIMS, HRESIMS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a key analytical technique that provides information about the mass, elemental composition, and structure of a molecule. nih.gov

EIMS (Electron Ionization Mass Spectrometry): This is a classic hard ionization technique that provides a reproducible fragmentation pattern, often considered a "fingerprint" for a compound. For this compound, the EIMS spectrum would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation would involve the neutral loss of acetic acid molecules (60 Da) from the molecular ion, leading to significant [M-60]⁺ and [M-120]⁺ fragment ions. Further fragmentation of the clovane hydrocarbon skeleton would also be observed.

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): This soft ionization technique is crucial for accurately determining the molecular formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) with very high precision (to four or five decimal places), HRESIMS can confirm the elemental composition (C₁₉H₃₀O₄ for this compound), distinguishing it from other isobaric compounds.

LC-MS/MS and GC-MS/MS (Tandem Mass Spectrometry): When coupled with chromatography, tandem mass spectrometry (MS/MS) offers enhanced specificity and structural information. mdpi.commdpi.com A precursor ion (e.g., the protonated molecule [M+H]⁺ from ESI) is selected and fragmented through collision-induced dissociation (CID). The resulting product ion spectrum provides detailed structural information. For this compound, CID experiments would also show the characteristic sequential loss of acetic acid, helping to confirm the presence and number of acetate esters. nih.gov

Vibrational and Electronic Spectroscopy (IR, UV, ECD)

These spectroscopic methods provide valuable information about the functional groups and electronic properties of the molecule.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 1735-1745 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. Absorptions corresponding to C-O stretching (around 1240 cm⁻¹) and C-H stretching and bending of the alkyl framework would also be present.

UV (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. Since the this compound structure is a saturated tricycle lacking any significant chromophores (like conjugated double bonds or aromatic rings), it is not expected to show significant absorption in the standard UV-Vis region (200-800 nm).

ECD (Electronic Circular Dichroism) Spectroscopy: ECD is a chiroptical technique that is highly sensitive to the stereochemistry of chiral molecules. mdpi.com For a chiral molecule like this compound, the experimental ECD spectrum can be compared with theoretically calculated spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's absolute configuration.

Advanced Chromatographic Separation Techniques

The isolation and quantification of this compound from complex natural extracts necessitate the use of advanced chromatographic separation techniques.

High-Performance Liquid Chromatography (HPLC) and its Coupled Systems

HPLC is an essential tool for the purification and analysis of semi-polar, non-volatile compounds like sesquiterpenoid diacetates. rsc.org

Preparative HPLC: For the initial isolation of this compound from a plant extract, preparative HPLC is employed. Depending on the polarity of the compound, either normal-phase (e.g., silica (B1680970) gel column with hexane/ethyl acetate mobile phase) or reverse-phase (e.g., C18 column with acetonitrile/water or methanol/water mobile phase) chromatography can be utilized to achieve high-purity separation.

Analytical HPLC: For quantification and purity assessment, analytical HPLC is used. When coupled with detectors like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), it provides quantitative data.

HPLC-MS: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful combination that provides separation, quantification, and structural confirmation in a single analysis. nih.gov This is particularly useful for analyzing complex mixtures and identifying known compounds by comparing their retention times and mass spectra with those of authentic standards.

Gas Chromatography (GC) with Advanced Detection (GC-MS, GC-O)

Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile compounds. unito.it this compound, with a molecular weight of 322.44, is sufficiently volatile for GC analysis, especially at elevated temperatures.

GC-MS (Gas Chromatography-Mass Spectrometry): This is the most widely used GC configuration for the analysis of complex mixtures like essential oils or plant extracts. unar.ac.idmdpi.com Compounds are separated based on their boiling points and polarity on a capillary column and then detected by a mass spectrometer. researchgate.net Each peak in the chromatogram is associated with a mass spectrum that can be used for identification by comparison with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation pattern. mdpi.comresearchgate.net

GC-O (Gas Chromatography-Olfactometry): If this compound or related compounds possess any characteristic aroma, GC-O can be used for sensory analysis. In this technique, the column effluent is split between a standard detector (like FID or MS) and a sniffing port, where a trained panelist can detect and describe any odors as they elute from the column. This helps in identifying odor-active compounds within a mixture.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Primary Purpose | Key Information Provided |

|---|---|---|

| NMR (1D & 2D) | Complete Structural Elucidation | Atomic connectivity, functional group placement, relative stereochemistry. |

| HRESIMS | Molecular Formula Determination | High-accuracy mass measurement for elemental composition. |

| GC-MS / LC-MS/MS | Separation & Structural Confirmation | Retention time, molecular weight, and fragmentation patterns for identification. |

| IR Spectroscopy | Functional Group Identification | Detection of ester carbonyl (C=O) and other key bonds. |

| HPLC | Purification & Quantification | Isolation of pure compound; measurement of concentration. |

Chiral and Multidimensional Chromatography for Isomer Resolution

The separation of stereoisomers of this compound, and related sesquiterpenoid compounds is critical for accurate quantification and characterization. Chiral and multidimensional chromatography are powerful techniques employed to resolve these complex isomeric mixtures.

Chiral chromatography directly separates enantiomers using a chiral stationary phase (CSP). nih.gov The selection of the appropriate CSP is crucial and is often based on the functional groups present in the analyte. For this compound, which possesses ester functionalities, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. lcms.cz These phases can provide the necessary stereospecific interactions, such as hydrogen bonding and dipole-dipole interactions, to achieve enantiomeric separation. The mobile phase composition, typically a mixture of a non-polar solvent like heptane (B126788) and a more polar modifier like 2-propanol, is optimized to achieve the best resolution and analysis time. lcms.cz

Multidimensional liquid chromatography (MDLC) offers an alternative and often complementary approach for resolving complex isomeric mixtures. nih.gov This technique involves the use of two or more chromatographic columns with different separation mechanisms. nih.gov For instance, a normal-phase separation on a silica column could be coupled with a reversed-phase separation on a C18 column. This approach is particularly useful when dealing with complex biological samples where a single chromatographic step may be insufficient to separate all isomers from the matrix components. nih.gov The ability to resolve positional isomers is a significant advantage of MDLC in the analysis of compounds like this compound. nih.gov

Table 1: Comparison of Chiral and Multidimensional Chromatography for Isomer Resolution

| Feature | Chiral Chromatography | Multidimensional Chromatography |

| Principle | Utilizes a chiral stationary phase to directly separate enantiomers. nih.gov | Employs two or more columns with different separation mechanisms for enhanced resolution. nih.gov |

| Primary Application | Separation of enantiomers. nih.gov | Resolution of complex isomeric mixtures, including positional isomers. nih.gov |

| Stationary Phase | Chiral selector (e.g., polysaccharide-based). lcms.cz | Combination of different stationary phases (e.g., normal-phase and reversed-phase). nih.gov |

| Advantages | Direct separation of enantiomers in a single run. | High resolving power for complex samples, separation of various isomer types. nih.gov |

| Considerations | Requires careful selection of the chiral stationary phase and mobile phase optimization. lcms.cz | Can be more complex to set up and optimize due to the multiple dimensions. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For gas chromatography (GC) analysis of compounds like clovanediol, derivatization is often employed to increase volatility, improve thermal stability, and enhance detector response.

Acetylation and Silylation Techniques for GC Analysis

Clovanediol, the precursor to this compound, contains hydroxyl groups that can be derivatized to improve its chromatographic behavior. Acetylation and silylation are two common derivatization techniques used for this purpose.

Acetylation involves the reaction of the hydroxyl groups with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form esters. nih.gov This process increases the volatility of the molecule, making it more amenable to GC analysis. The resulting acetylated derivatives often exhibit improved peak shapes and reduced tailing on GC columns. nih.gov

Silylation is another widely used technique where the active hydrogen in the hydroxyl groups is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation effectively masks the polar hydroxyl groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility and thermal stability of the analyte. gcms.czresearchgate.net This leads to sharper peaks and better resolution in GC analysis.

Table 2: Comparison of Acetylation and Silylation for GC Analysis of Clovanediol

| Derivatization Technique | Reagent Example | Key Advantage | Resulting Derivative |

| Acetylation | Acetyl chloride | Increases volatility and improves peak shape. nih.gov | This compound |

| Silylation | BSTFA | Increases volatility and thermal stability, reduces peak tailing. researchgate.net | Trimethylsilyl ether of Clovanediol |

Optimization of Derivatization Conditions (Time, Temperature, Reagent Concentration)

The efficiency of a derivatization reaction is highly dependent on several factors, including reaction time, temperature, and the concentration of the derivatizing reagent. Optimization of these parameters is crucial to ensure complete derivatization and obtain accurate and reproducible analytical results.

Reaction Time: The time required for a derivatization reaction to reach completion can vary significantly depending on the analyte and the reagent used. Insufficient reaction time can lead to incomplete derivatization, resulting in multiple peaks for a single analyte and inaccurate quantification. Conversely, excessively long reaction times may lead to the degradation of the analyte or the formation of unwanted byproducts.

Temperature: The temperature at which the derivatization is carried out plays a critical role in the reaction kinetics. Higher temperatures generally accelerate the reaction rate, but can also lead to the degradation of thermally labile compounds. For instance, some silylation reactions can be performed at room temperature, while others may require heating to 60-80°C to proceed to completion. researchgate.netmdpi.com

Reagent Concentration: The concentration of the derivatizing reagent must be sufficient to ensure that all analyte molecules are derivatized. An excess of the reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes interfere with the chromatographic analysis or damage the GC column. Therefore, optimizing the reagent-to-analyte ratio is an important step in method development.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently optimize these parameters. For example, a study on the derivatization of carboxylic acids found the optimal conditions to be a reaction at 75°C for 24 hours. nih.gov Similarly, the analysis of metabolites in soy sauce koji involved optimizing the sample and reagent volumes. nih.gov These examples highlight the importance of tailoring the derivatization conditions to the specific analyte and matrix.

Table 3: Key Parameters for Optimization of Derivatization Conditions

| Parameter | Importance | General Considerations |

| Time | Ensures complete reaction without degradation. | Varies from minutes to hours depending on the reaction. |

| Temperature | Affects reaction rate and analyte stability. | Typically ranges from room temperature to around 100°C. researchgate.netmdpi.com |

| Reagent Concentration | Drives the reaction to completion. | A suitable excess is necessary, but a large excess should be avoided. |

Theoretical and Computational Investigations of Clovanediol, Diacetate

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, forming the basis for predicting its geometry, properties, and reactivity.

The complex, three-dimensional structure of sesquiterpenoids like clovanediol (B207012), diacetate, gives rise to numerous possible conformations (different spatial arrangements of atoms) and stereoisomers (molecules with the same connectivity but different spatial arrangements). DFT calculations are instrumental in predicting the most stable, low-energy conformations. By calculating the relative energies of all possible stereoisomers, researchers can identify the most likely structure of the natural product.

A common and powerful technique involves comparing DFT-calculated Nuclear Magnetic Resonance (NMR) parameters with experimental data. Methods like the DP4+ probability analysis use calculated 1H and 13C NMR chemical shifts for each possible isomer to determine which theoretical structure best matches the experimental spectrum, enabling confident stereochemical assignment. nsf.govrsc.org

Table 1: Illustrative Example of DP4+ Analysis for Stereoisomer Prediction This table is a hypothetical representation of how computational data is used to assign the correct stereoisomer.

| Stereoisomer Candidate | Calculated Mean Absolute Error (MAE) for 13C NMR (ppm) | Calculated Mean Absolute Error (MAE) for 1H NMR (ppm) | DP4+ Probability (%) | Assignment |

|---|---|---|---|---|

| Isomer A | 1.85 | 0.15 | 2.1 | Unlikely |

| Isomer B | 1.22 | 0.09 | 97.8 | Most Probable |

| Isomer C | 2.10 | 0.21 | 0.1 | Unlikely |

Molecular Orbital (MO) theory, often implemented within DFT, provides a framework for understanding a molecule's electronic structure and predicting its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

By mapping the electrostatic potential onto the molecule's electron density surface, researchers can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to chemical attack. latrobe.edu.au

Table 2: Representative Electronic Properties Calculated via DFT This table provides examples of electronic parameters used to predict reactivity.

| Parameter | Description | Typical Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A smaller gap suggests higher polarizability and reactivity. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in response to its environment (e.g., in a solvent or interacting with a biological target). nih.gov

For a molecule with multiple rotatable bonds, such as the diacetate groups on clovanediol, MD simulations can map the accessible conformational landscape and the transitions between different low-energy states. This is crucial for understanding how the molecule behaves in solution and how its shape might adapt upon binding to a receptor or enzyme. nih.govtandfonline.com The stability of a simulation can be monitored by metrics like the Root Mean Square Deviation (RMSD), which tracks how much the molecule's structure deviates from its starting conformation over time.

Table 3: Sample Output Metrics from a Molecular Dynamics Simulation This table illustrates typical data generated from MD simulations to assess molecular stability and flexibility.

| Simulation Time (ns) | Root Mean Square Deviation (RMSD) (Å) | Radius of Gyration (Rg) (Å) | Solvent Accessible Surface Area (SASA) (Ų) |

|---|---|---|---|

| 0 | 0.00 | 4.1 | 450 |

| 5 | 1.25 | 4.3 | 465 |

| 10 | 1.40 | 4.2 | 458 |

| 15 | 1.38 | 4.2 | 461 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of natural products. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped.

The clovene skeleton, the core of clovanediol, is formed in nature through a complex series of carbocationic cyclizations and rearrangements starting from farnesyl diphosphate (B83284) (FPP). acs.orgnih.gov Computational studies can model this entire cascade, identifying the key intermediates and the energy barriers (activation energies) associated with each step. nih.govresearchgate.net These calculations help confirm or refute proposed biosynthetic pathways and can reveal unexpected rearrangement possibilities. For example, DFT calculations can determine whether a particular 1,2-hydride or methyl shift is energetically feasible and can predict the stereochemical outcome of the reaction. nih.gov

Table 4: Hypothetical Energy Profile for a Biosynthetic Step This table illustrates how computational chemistry can quantify the energetics of a proposed reaction mechanism.

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| 1 | Reactant (Carbocation A) | 0.0 | - |

| 1 -> 2 | Transition State 1 (TS1) | +12.5 | 12.5 |

| 2 | Intermediate (Carbocation B) | -5.2 | - |

| 2 -> 3 | Transition State 2 (TS2) | +8.0 | 13.2 |

In nature, the formation of a specific sesquiterpene product from FPP is controlled by the active site of a particular terpene synthase enzyme. Computational methods, including hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models, can be used to study these enzymatic reactions. nih.gov In a QM/MM simulation, the reacting substrate and key active site residues are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics.

This approach allows researchers to understand how the enzyme's active site stabilizes specific carbocation intermediates and transition states, thereby guiding the reaction toward a single product out of many possibilities. nih.govrsc.org These studies can explain the origins of chemo-, regio-, and stereoselectivity and can guide protein engineering efforts to create new catalysts with altered product specificities. nih.gov

Integration of Computational and Experimental Data in Research

The synergy between theoretical calculations and empirical experimentation is pivotal in advancing the understanding of complex molecules like Clovanediol, diacetate. In the realm of sesquiterpenoid research, particularly concerning the clovane skeleton, the integration of computational modeling with experimental data provides a more comprehensive picture of molecular behavior, reactivity, and properties than either approach could alone. This integrated strategy is crucial for designing efficient synthetic routes, predicting spectroscopic characteristics, and understanding potential biological activities.

Computational chemistry offers powerful tools, such as Density Functional Theory (DFT) and machine learning (ML) models, to investigate molecular structures, reaction mechanisms, and electronic properties. researchgate.netchemrxiv.org These theoretical investigations can guide experimental work by predicting the feasibility of synthetic steps or identifying the most stable conformations of a molecule. Conversely, experimental results are essential for validating and refining computational models, ensuring that the theoretical approximations accurately reflect real-world chemistry.

A significant area where this integration is applied is in the synthesis of complex natural products. For instance, in the total synthesis of clovane-type sesquiterpenoids, computational models have been used to predict the outcomes of key chemical reactions. researchgate.netresearchgate.net By evaluating human-designed synthetic strategies with robust computational analysis, researchers can select the most promising routes before committing to extensive laboratory work, thereby saving time and resources. researchgate.net

One notable application involves the use of neural network models to predict the yields of challenging reactions, such as the 6-endo-trig radical cyclization, which is a key step in forming the characteristic bicyclo[3.3.1]nonane core of clovanes. researchgate.net These models are trained on a library of literature examples and can be supplemented with data from DFT calculations to enhance their predictive power. chemrxiv.orgresearchgate.net The model's ability to forecast reaction yields for various substrates allows for virtual screening to identify the optimal precursor for a desired clovane derivative. researchgate.net

The following table illustrates the type of integrated data that could be generated in a study on a hypothetical key reaction in the synthesis of a clovane derivative.

Table 1: Integration of Computational Prediction and Experimental Validation for a Key Synthetic Step

| Precursor Substrate | Predicted Yield (NNET Model) | Experimental Yield | Notes |

|---|---|---|---|

| Substrate A | 46% | 42% | The neural network model accurately predicted a synthetically useful yield. |

| Substrate B | 34% | 31% | Lower predicted yield was confirmed experimentally, deprioritizing this route. |

Furthermore, DFT calculations are instrumental in understanding the thermodynamics and kinetics of reaction pathways. For complex rearrangements and cyclizations common in sesquiterpene synthesis, calculating the free energies of reaction intermediates and transition states can elucidate why certain products are favored over others. chemrxiv.org While a purely DFT-based approach can be computationally intensive for predicting reaction outcomes due to the complex interplay of kinetics and thermodynamics, it provides invaluable mechanistic insights. chemrxiv.org

Spectroscopic analysis is another area where the integration of computational and experimental data is crucial. Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. By comparing these calculated spectra with experimental data, the precise three-dimensional structure of a molecule like this compound can be confirmed.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Clovanediol Analog

| Spectroscopic Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C-1) | 45.2 ppm | 44.8 ppm |

| ¹³C NMR Shift (C-5) | 58.9 ppm | 59.3 ppm |

| ¹H-¹H Coupling Constant (H-2α, H-3β) | 3.5 Hz | 3.2 Hz |

Future Directions and Emerging Research Avenues for Clovanediol, Diacetate

Development of Novel Synthetic Routes with Enhanced Efficiency

The complex, caged structure of the clovane skeleton has historically demanded lengthy and often low-yielding synthetic sequences. Future research is increasingly focused on developing more efficient and elegant synthetic strategies. A significant advancement in this area is the integration of computational prediction to guide synthetic planning. For instance, a neural network model has been successfully developed to predict the outcome of a generally disfavored 6-endo-trig radical cyclization. chemrxiv.orgchemrxiv.orgresearchgate.net This approach has dramatically improved the synthesis of clovan-2,9-dione, reducing the process from a 15-step sequence to a much more efficient 5-step total synthesis. chemrxiv.orgresearchgate.net

This synergy of human-generated creative synthetic plans with robust computational prediction of key step feasibility is a paradigm shift in natural product synthesis. chemrxiv.org Future efforts will likely expand on this, exploring other challenging reactions and applying similar predictive models to the synthesis of more complex clovane derivatives like Clovanediol (B207012), diacetate. The use of abundant natural products, such as β-caryophyllene, as a starting material for biomimetic transformations also presents a cost-effective and stereoselective route to these rare structural units. lu.lv

| Aspect | Traditional Synthetic Approach | AI-Informed Synthetic Approach |

|---|---|---|

| Number of Steps | 15 steps | 5 steps chemrxiv.org |

| Key Challenge | Reliance on well-established but lengthy reaction sequences. | Overcoming the unpredictability of a disfavored 6-endo-trig radical cyclization. chemrxiv.orgchemrxiv.orgresearchgate.net |

| Innovation | Application of established synthetic methodologies. | Use of a neural network to predict reaction outcomes and guide synthetic planning. chemrxiv.orgchemrxiv.orgresearchgate.net |

Deeper Elucidation of Complex Biosynthetic Pathways

The natural world's synthesis of clovane sesquiterpenoids is a marvel of enzymatic precision. Understanding these biosynthetic pathways is crucial for developing biotechnological production methods. It is widely accepted that sesquiterpenes are derived from farnesyl diphosphate (B83284) (FPP), which is produced through either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. nih.govmdpi.com The likely precursor for the clovane skeleton is β-caryophyllene, which undergoes a series of enzymatic cyclizations and rearrangements. mdpi.com

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of the reaction mechanisms that govern the synthesis and biological activity of Clovanediol, diacetate is a critical area for future research. At the synthetic level, this involves detailed investigation of key transformations, such as the radical cyclizations and intramolecular cycloadditions used to construct the caged skeleton. nih.gov Understanding the transition states and intermediates of these reactions can lead to the development of more selective and efficient catalysts.

From a biological perspective, mechanistic studies will aim to identify the molecular targets of this compound. The rigid, three-dimensional structure of clovane sesquiterpenoids suggests the potential for highly specific interactions with biological macromolecules. Future studies will likely employ techniques such as chemical proteomics and computational docking to identify protein binding partners and elucidate the mechanism of action at a molecular level.

Exploration of Structure-Function Relationships in Novel Biological Systems

Investigating the relationship between the unique three-dimensional structure of this compound and its biological function is a key research avenue. While many sesquiterpene lactones are known to possess cytotoxic and antitrypanosomal activities, the biological profile of clovane-type sesquiterpenoids is less explored. nih.govresearchgate.net The caged structure of compounds like artatrovirenols, which share a similar tetracyclic framework, has been associated with cytotoxicity against human hepatoma cell lines. nih.gov

Future research will involve the synthesis of a library of this compound analogs with systematic modifications to the core structure and peripheral functional groups. These analogs will then be screened against a wide range of biological targets and in various disease models. This will allow for the development of a comprehensive structure-activity relationship (SAR) profile, which is essential for optimizing the therapeutic potential of this class of molecules. For instance, studies on other sesquiterpenes have shown that minor structural changes can have a major impact on their biological activity and sensory properties. mdpi.com

Application of Artificial Intelligence and Machine Learning in Discovery and Optimization

Generative AI models can design novel clovane-inspired molecules with predicted biological activities and optimized pharmacokinetic properties. acs.org Machine learning algorithms can analyze vast datasets from high-throughput screening to identify synergistic interactions between this compound and other compounds. cas.org Furthermore, AI can predict potential toxicity and off-target effects, helping to de-risk the development of new therapeutic agents. cas.org The integration of AI with automated synthesis platforms could enable the rapid, autonomous design, synthesis, and testing of new clovane derivatives, significantly accelerating the pace of discovery. dypvp.edu.in

| Research Area | Specific AI/ML Application | Potential Impact |

|---|---|---|

| Synthesis | Neural networks to predict reaction yields and feasibility. chemrxiv.orgchemrxiv.orgresearchgate.netbohrium.com | Shorter, more efficient, and cost-effective total synthesis. |

| Biosynthesis | Genome mining for biosynthetic gene clusters (BGCs); prediction of enzyme-substrate interactions. mdpi.commusechem.comresearchgate.net | Rapid elucidation of natural production pathways for metabolic engineering. |

| Drug Discovery | Generative models for de novo design of analogs; prediction of biological activity and toxicity. acs.orgcas.org | Accelerated identification of lead compounds with improved therapeutic profiles. |

| Optimization | Algorithms for optimizing reaction conditions and extraction parameters. cas.orgdypvp.edu.in | Increased yields and purity of the final compound. |

Q & A

Basic: What spectroscopic techniques are most reliable for characterizing Clovanediol, diacetate, and how should data interpretation address potential ambiguities?

Answer:

- Primary Techniques : Infrared (IR) spectroscopy is critical for identifying functional groups (e.g., acetate ester C=O stretches at ~1740 cm⁻¹ and hydroxyl O-H stretches) . Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves structural details, such as diastereotopic protons or acetyl group integration.

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook, ensuring alignment with published spectra of analogous diacetates. Discrepancies (e.g., peak splitting due to impurities) require purification checks (e.g., HPLC) and controlled solvent conditions .

Basic: How should researchers design a synthesis protocol for this compound to ensure reproducibility and purity?

Answer:

- Key Steps :

- Reagent Selection : Use anhydrous conditions for acetylation to avoid side reactions (e.g., hydrolysis).

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization (solvent polarity optimization).

- Characterization : Validate purity via melting point consistency, TLC homogeneity, and GC-MS for trace solvent residues .